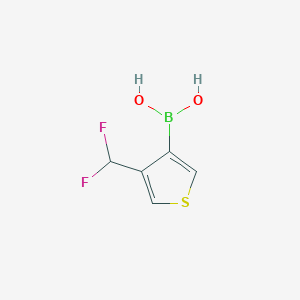

(4-(Difluoromethyl)thiophen-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-(Difluoromethyl)thiophen-3-yl)boronic acid” is a boronic acid derivative with a molecular weight of 177.97 . It is a powder in physical form .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BF2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5,9-10H . This indicates that the compound has a thiophene ring with a difluoromethyl group at the 4-position and a boronic acid group at the 3-position.Chemical Reactions Analysis

Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 177.97 . The compound is stored at a temperature of -10 degrees Celsius .Scientific Research Applications

Organotrifluoroborate Hydrolysis and Cross-Coupling Applications

Organotrifluoroborate hydrolysis to boronic acids has significant implications in Suzuki-Miyaura coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. The study by Lennox and Lloyd‐Jones (2012) explores the "slow release" strategy in these reactions, ensuring the controlled release of boronic acids, including potentially those derived from (4-(Difluoromethyl)thiophen-3-yl)boronic acid, to minimize side reactions and enhance reaction efficiency Lennox & Lloyd‐Jones, 2012.

Colorimetric Sensing Applications

Boronic acids play a crucial role in colorimetric sensors for detecting anions, such as fluoride ions. Wade and Gabbaï (2009) have demonstrated that boronic acids can act as anion receptors, leading to significant changes in optical properties upon binding. This principle can potentially be applied to derivatives like this compound for developing new sensing materials Wade & Gabbaï, 2009.

Catalysis in Organic Synthesis

Boronic acids are pivotal in catalyzing various organic reactions, including dehydrative condensation and direct amide formation, as demonstrated in research by Wang, Lu, and Ishihara (2018). These catalysts facilitate the synthesis of complex organic molecules, including peptides, showcasing their importance in synthetic organic chemistry Wang, Lu, & Ishihara, 2018.

Development of Organic Phosphorescent Materials

Aryl boronic acids' cyclic esterification with dihydric alcohols presents a novel approach for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Research by Zhang et al. (2018) highlights the potential of boronic acids, including this compound, in the development of new organic materials with unique optical properties Zhang et al., 2018.

Fluorescence Sensing and Bioimaging

Boronic acid derivatives are utilized in fluorescence probes for sensing ions and bioimaging applications, as shown by Selvaraj et al. (2019). These compounds, including potentially this compound derivatives, offer high selectivity and sensitivity for detecting specific ions under physiological conditions, making them suitable for biological studies and environmental monitoring Selvaraj et al., 2019.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[4-(difluoromethyl)thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSVNSIDBRMRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1C(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)

![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2732367.png)

![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)

![7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2732380.png)